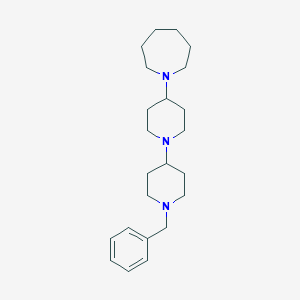![molecular formula C16H24N2O2S B247120 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine, also known as MS-222, is a common anesthetic agent used in scientific research. This compound has been widely used in aquatic animal studies due to its effectiveness in inducing anesthesia and its low toxicity levels. In
Mecanismo De Acción
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine acts as a potent anesthetic by binding to and blocking the N-methyl-D-aspartate (NMDA) receptors in the central nervous system. This leads to a decrease in neuronal activity and a loss of consciousness in the animal. 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine also has a muscle relaxant effect, which makes it useful in surgical procedures.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine has been shown to have minimal effects on the physiological parameters of aquatic animals such as heart rate, blood pressure, and oxygen consumption. However, prolonged exposure to 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine can lead to respiratory depression and acidosis. It is important to note that 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine is not recommended for use in mammals due to its potential to cause respiratory arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine as an anesthetic agent is its effectiveness in inducing anesthesia in aquatic animals. It has a rapid onset of action and a short recovery time, which makes it ideal for use in studies that require repeated immobilization of animals. However, 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine has some limitations, including its potential to cause respiratory depression and acidosis in prolonged exposures. It is also not recommended for use in mammals.
Direcciones Futuras
There are several future directions for the use of 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine in scientific research. One area of interest is the development of alternative anesthetic agents that are more effective and less toxic than 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine. Another area of interest is the investigation of the long-term effects of 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine exposure on aquatic animals. Finally, there is a need for further research into the mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine and its effects on the central nervous system.
Métodos De Síntesis
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine is synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 4-piperidone to form 1-(4-methylphenylsulfonyl)-4-piperidone. This intermediate is then reacted with 1-chloro-2,2,2-trifluoroethane to produce 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine is commonly used in scientific research as an anesthetic agent for aquatic animals such as fish, amphibians, and reptiles. It is particularly useful in studies that require the immobilization of animals for surgical procedures or physiological measurements. 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine has also been used in studies investigating the effects of environmental stressors on aquatic animals.
Propiedades
Nombre del producto |
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine |
|---|---|
Fórmula molecular |
C16H24N2O2S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C16H24N2O2S/c1-14-4-6-16(7-5-14)21(19,20)18-12-8-15(9-13-18)17-10-2-3-11-17/h4-7,15H,2-3,8-13H2,1H3 |
Clave InChI |
YOYJLQANNRMGCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)
![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)